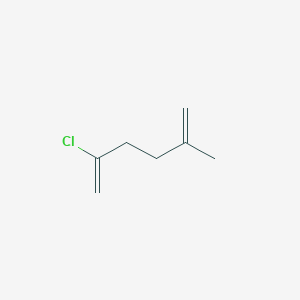![molecular formula C7H11N3O2S B14285648 Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- CAS No. 160314-52-3](/img/structure/B14285648.png)
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- is a unique organic compound characterized by its thiazolidinylidene and cyanamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- typically involves the reaction of thiazolidine derivatives with cyanamide under controlled conditions. One common method includes the use of cyanogen bromide (BrCN) as a reagent to facilitate the electrophilic cyanation of secondary amines . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- may involve the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method allows for large-scale production, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- include cyanogen bromide (BrCN) for cyanation reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- has a wide range of scientific research applications, including:
Chemistry: Used in synthetic chemistry for the preparation of nitrogen-rich heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of herbicides, defoliants, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: A dimer of cyanamide used in various industrial applications.
Melamine: A cyclic trimer of cyanamide used in the production of plastics and resins.
Uniqueness
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- is unique due to its specific thiazolidinylidene and cyanamide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and other fields.
Propiedades
| 160314-52-3 | |
Fórmula molecular |
C7H11N3O2S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
[3-(dimethoxymethyl)-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C7H11N3O2S/c1-11-7(12-2)10-3-4-13-6(10)9-5-8/h7H,3-4H2,1-2H3 |
Clave InChI |
LREYROGMECYVRN-UHFFFAOYSA-N |
SMILES canónico |
COC(N1CCSC1=NC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)





![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)

